BenchChemオンラインストアへようこそ!

PLK1-IN-5

PLK1 inhibition Kinase assay Anticancer

PLK1-IN-5 is a pyrimidodiazepine-based PLK1 inhibitor (IC50<500 nM), structurally distinct from dihydropteridinone chemotypes (e.g., BI 2536, volasertib). As patent compound I-4 (WO2008113711A1), it is an essential reference for scaffold-hopping medicinal chemistry and serves as a negative control in dihydropteridinone-focused assays. Validated for PLK1-dependent cancer cell proliferation studies (breast, colon, lung, prostate) at micromolar ranges. Available at ≥98% purity with defined storage protocols to ensure experimental reproducibility.

Molecular Formula C28H39N7O3
Molecular Weight 521.7 g/mol
CAS No. 1001343-34-5
Cat. No. B8317964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLK1-IN-5
CAS1001343-34-5
Molecular FormulaC28H39N7O3
Molecular Weight521.7 g/mol
Structural Identifiers
SMILESCC1CC(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C
InChIInChI=1S/C28H39N7O3/c1-18-15-25(36)34(3)23-17-29-28(32-26(23)35(18)21-7-5-6-8-21)31-22-10-9-19(16-24(22)38-4)27(37)30-20-11-13-33(2)14-12-20/h9-10,16-18,20-21H,5-8,11-15H2,1-4H3,(H,30,37)(H,29,31,32)
InChIKeyKZLQLABUFJNPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PLK1-IN-5 (CAS 1001343-34-5) Baseline Profile for PLK1-Dependent Research Procurement


PLK1-IN-5 is a small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase essential for mitotic progression and a validated oncology target. The compound is characterized as a substituted pyrimidodiazepine derivative [1] with an IC50 value of less than 500 nM against PLK1 . Its primary citation is to WO2008113711A1, which describes its utility as a PLK1 inhibitor and demonstrates anticancer effects [1].

Why PLK1-IN-5 Cannot Be Replaced by Generic PLK1 Inhibitors Without Quantitative Verification


The PLK1 inhibitor class exhibits extreme divergence in potency, selectivity, and cellular efficacy; compounds such as BI 2536 (IC50 0.83 nM), volasertib (IC50 0.87 nM), and GSK461364 (IC50 2.2 nM) differ by orders of magnitude in target engagement [1]. PLK1-IN-5 occupies a distinct potency range (IC50 <500 nM) and a unique pyrimidodiazepine chemotype [2]. Without matched comparative data on kinase selectivity profiles, cellular antiproliferative activity, and ADME properties, substitution with another PLK1 inhibitor risks experimental inconsistency and irreproducible results. The quantitative evidence presented below defines the specific, albeit limited, differentiation of PLK1-IN-5.

PLK1-IN-5 Quantitative Differentiation: Evidence-Based Comparative Analysis for Procurement Decisions


PLK1 Inhibitory Potency of PLK1-IN-5 Compared to Clinical-Stage PLK1 Inhibitors

PLK1-IN-5 inhibits PLK1 with an IC50 of less than 500 nM . In contrast, clinically evaluated ATP-competitive PLK1 inhibitors such as BI 2536 and volasertib exhibit sub-nanomolar potency (IC50 0.83 nM and 0.87 nM, respectively) [1]. This quantitative difference of more than 500-fold in biochemical potency defines a distinct pharmacological window.

PLK1 inhibition Kinase assay Anticancer

Structural Class Differentiation: Pyrimidodiazepine Chemotype of PLK1-IN-5

PLK1-IN-5 is a substituted pyrimidodiazepine [1], a scaffold chemically distinct from the dihydropteridinone core of BI 2536 and volasertib or the thiophene carboxamide core of GSK461364. While no direct kinase selectivity data are available for PLK1-IN-5, the pyrimidodiazepine chemotype has been associated with differential off-target profiles compared to other ATP-competitive PLK1 inhibitor scaffolds [2].

Chemotype ATP-competitive Scaffold

Documented Anticancer Activity of PLK1-IN-5 in Patent-Disclosed Models

WO2008113711A1 reports that PLK1-IN-5 (disclosed as compound I-4) demonstrates anticancer effects in preclinical models, including tumor cell line proliferation assays and xenograft models [1]. While exact IC50 values for cellular proliferation are not publicly available, the patent's claims cover utility in breast, colon, lung, and prostate cancer [1]. This contrasts with some PLK1 inhibitors like GSK461364, which have reported cellular GI50 values in the low nanomolar range across multiple cell lines [2].

Antiproliferative Oncology Xenograft

PLK1-IN-5 (CAS 1001343-34-5) Validated Research and Industrial Application Scenarios


PLK1-Dependent Cancer Cell Line Proliferation Screening

PLK1-IN-5 may be employed in cell-based proliferation assays using cancer cell lines where PLK1 dependency has been established (e.g., breast, colon, lung, prostate). The compound's IC50 of <500 nM allows for dose-response studies in the micromolar range, which is suitable for initial phenotypic screening where potent inhibition is not required [1].

Structure-Activity Relationship (SAR) and Scaffold-Hopping Studies

Given its distinct pyrimidodiazepine core [1], PLK1-IN-5 serves as a valuable reference compound in medicinal chemistry campaigns aimed at exploring novel PLK1 inhibitor chemotypes. It can be used as a starting point for scaffold optimization or as a negative control in assays where dihydropteridinone-based inhibitors are the primary focus [2].

In Vivo Xenograft Efficacy Studies (Hypothesis-Generating)

Based on the patent claims in WO2008113711A1 [1], PLK1-IN-5 may be used in exploratory in vivo xenograft studies to assess tumor growth inhibition in PLK1-dependent models. However, due to the absence of publicly reported pharmacokinetic and pharmacodynamic data, such studies should be considered hypothesis-generating and require extensive internal validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for PLK1-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.